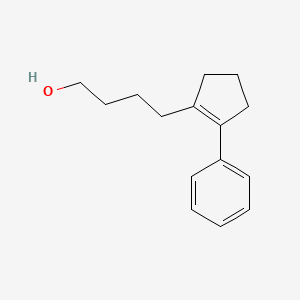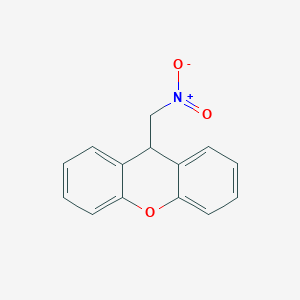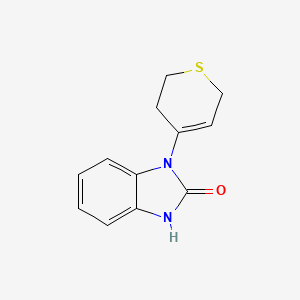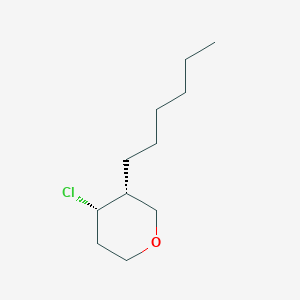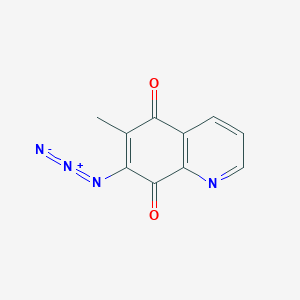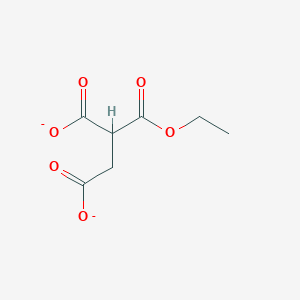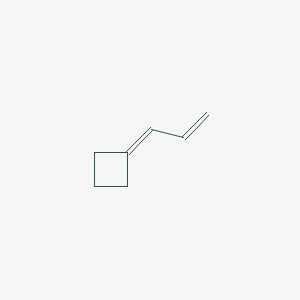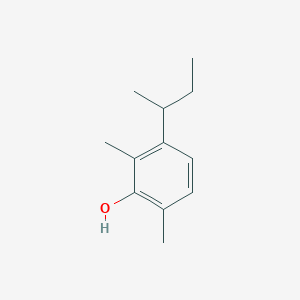
3-(Butan-2-yl)-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butan-2-yl)-2,6-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a butan-2-yl group and two methyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol group, making it more nucleophilic. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
3-(Butan-2-yl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding alcohols or other reduced phenolic compounds.
Substitution: Halogenated phenols or other substituted aromatic compounds.
科学研究应用
3-(Butan-2-yl)-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Butan-2-yl)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenol: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
3-(Butan-2-yl)phenol: Lacks the additional methyl groups, affecting its reactivity and applications.
2,4-Dimethylphenol: Has a different substitution pattern on the benzene ring, leading to distinct chemical behavior.
Uniqueness
3-(Butan-2-yl)-2,6-dimethylphenol is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and potential applications. The presence of both the butan-2-yl group and the two methyl groups enhances its reactivity and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
61248-68-8 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
3-butan-2-yl-2,6-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-8(2)11-7-6-9(3)12(13)10(11)4/h6-8,13H,5H2,1-4H3 |
InChI 键 |
MQYPPOWAWDMESY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=C(C(=C(C=C1)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
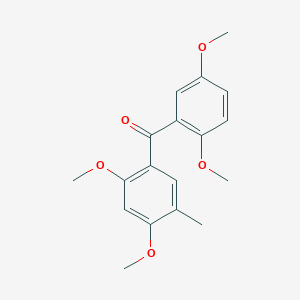
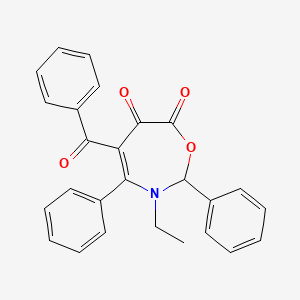

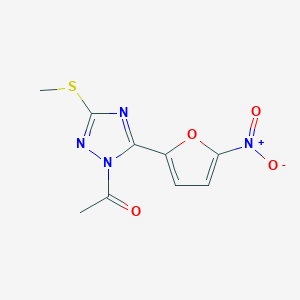
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
